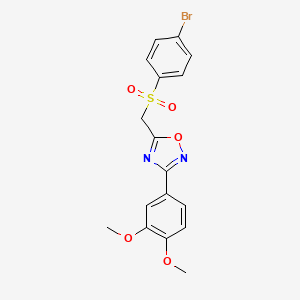
2-Phenyltetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyltetracene is a polycyclic aromatic hydrocarbon that belongs to the tetracene family. It is characterized by the presence of a phenyl group attached to the tetracene backbone. This compound exhibits significant optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors
Mode of Action
The phenyl substitution in tetracene is believed to improve efficient charge transport in electronic devices as a result of increased electronic coupling between the two neighboring planes of the molecules .
Biochemical Pathways
For instance, 2-phenylethanol, a compound with a phenyl group, has been shown to have antimicrobial activity against selected phytopathogenic fungi .
Result of Action
Phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors , suggesting potential applications in the field of electronics.
Action Environment
It’s known that environmental conditions can significantly influence the properties and behaviors of chemical compounds . Therefore, it’s reasonable to assume that factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-Phenyltetracene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetracene typically involves the Diels-Alder reaction followed by aromatization. One common method includes the reaction of a suitable diene with a phenyl-substituted dienophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Phenyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties
Comparison with Similar Compounds
Tetracene: Lacks the phenyl substitution, resulting in different electronic properties.
2-Phenylpentacene: Contains an additional benzene ring, leading to altered reactivity and stability.
2,8-Diphenyltetracene: Has two phenyl groups, which further modify its electronic and optical properties
Uniqueness: 2-Phenyltetracene is unique due to its specific phenyl substitution, which enhances its charge transport properties and stability compared to tetracene. This makes it particularly valuable in the development of organic electronic devices .
Properties
IUPAC Name |
2-phenyltetracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)


![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)

![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)



![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)

